molecular formula C13H21N3O3 B572996 Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate CAS No. 1253789-76-2

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate

Cat. No. B572996
M. Wt: 267.329
InChI Key: UACKAWXFALKHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage : Keep in a dark place, sealed, and dry at temperatures between 2°C and 8°C .

Scientific Research Applications

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a structurally similar compound, is an important intermediate for biologically active compounds like crizotinib (D. Kong et al., 2016).

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as an intermediate for small molecule anticancer drugs (Binliang Zhang et al., 2018).

  • The reaction involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate leads to a compound with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating its potential in creating diverse molecular structures (D. Richter et al., 2009).

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via condensation reactions, has been evaluated for its antibacterial and anthelmintic activities, indicating its potential in pharmacological applications (C. Sanjeevarayappa et al., 2015).

  • 1-Tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a derivative, is an intermediate for nociceptin antagonists, highlighting its significance in developing therapeutic agents (H. Jona et al., 2009).

  • The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, a cyclic amino acid ester, indicates the compound's versatility in creating complex molecular architectures (T. Moriguchi et al., 2014).

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, an anti-cancer drug, demonstrating its role in drug development (Min Wang et al., 2015).

properties

IUPAC Name

tert-butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-11(14)19-15-10/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACKAWXFALKHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677825
Record name tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate

CAS RN

1253789-76-2
Record name tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
KA Manthei, SM Yang, B Baljinnyam, L Chang… - Elife, 2018 - elifesciences.org
10.7554/eLife.41604.001 Lecithin:cholesterol acyltransferase (LCAT) and LCAT-activating compounds are being investigated as treatments for coronary heart disease (CHD) and …
Number of citations: 34 elifesciences.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.